4H-Benzo[d][1,3]oxazin-4-one
Description
Properties
IUPAC Name |
3,1-benzoxazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO2/c10-8-6-3-1-2-4-7(6)9-5-11-8/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFDGJDBLYNJMFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 4H-Benzo[d][1,3]oxazin-4-one can be synthesized through various methods. One common approach involves the reaction of anthranilic acid derivatives with acyl chlorides. The process typically includes the formation of an N-acylated intermediate, followed by cyclization to form the benzoxazinone ring. Cyclizing agents such as acetic anhydride, polyphosphoric acid, sulfuric acid, and pyridine are often used .
Industrial Production Methods: In industrial settings, the synthesis of this compound derivatives can be achieved using one-pot methods under mild conditions. For example, the iminium cation from a mixture of cyanuric chloride and dimethylformamide can be used as a cyclizing agent to produce high yields of 2-substituted derivatives .
Chemical Reactions Analysis
Types of Reactions: 4H-Benzo[d][1,3]oxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the oxazine ring.
Substitution: Nucleophilic substitution reactions can occur at different positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted benzoxazinones and quinazolinones, which have significant biological activities .
Scientific Research Applications
Biological Activities
4H-Benzo[d][1,3]oxazin-4-one derivatives exhibit a wide range of biological activities, making them valuable in pharmaceutical research. The following table summarizes key biological activities associated with these compounds:
Synthesis and Derivatives
The synthesis of this compound can be achieved through various methods, including the reaction of anthranilic acids with orthoesters under different conditions (thermal and microwave). The following table outlines some synthesis methods and yields:
| Method | Conditions | Yield (%) | Notes |
|---|---|---|---|
| Thermal Reaction | Anthranilic acid + orthoester at 100 °C | Up to 82% | Yields depend on electron density of substituents on the aromatic ring. |
| Microwave-Assisted Synthesis | Anthranilic acid + orthoester at 100 °C (400 W) | Up to 87% | Faster reaction times compared to thermal methods; suitable for various substrates. |
| Carbonylation-Cyclization | Pd-catalyzed process using readily available precursors | Varies | Efficient method for synthesizing benzoxazinones from halophenols and cyanamide. |
Medicinal Chemistry Applications
The medicinal chemistry applications of this compound are noteworthy. These compounds are being explored as potential drug candidates for various diseases:
- Cancer Treatment : Research indicates that some derivatives can inhibit cancer cell lines effectively, suggesting their potential as anticancer agents .
- Neurological Disorders : Compounds like CX-614 have shown promise in treating neurodegenerative diseases such as Parkinson's and Alzheimer's .
- Obesity Management : The compound is a core structure in Cetilistat, currently in clinical trials for obesity treatment .
Case Studies
Several studies illustrate the practical applications of this compound:
- Study on Anticancer Activity : A series of synthesized benzoxazinones were evaluated for their anticancer properties against different cancer cell lines. Results indicated significant cytotoxic effects, leading to further investigations into their mechanisms of action .
- Protease Inhibition Investigation : Research focused on the inhibitory effects of specific benzoxazinone derivatives on human leukocyte elastase revealed that modifications on the aromatic ring significantly affected inhibitory potency .
Mechanism of Action
The mechanism of action of 4H-Benzo[d][1,3]oxazin-4-one involves its ability to inhibit serine proteases. The compound forms slowly deacylating anthranoyl enzymes through the nucleophilic attack of the active site serine on the oxazine ring, leading to ring cleavage . This interaction disrupts the normal function of the enzyme, making it a potent inhibitor.
Comparison with Similar Compounds
Dihydro-4H-Benzo[d][1,3]oxazin-4-one Derivatives
The stability and reactivity of 4H-benzo[d][1,3]oxazin-4-one are influenced by substituents on the aromatic ring. Electron-donating groups (e.g., –OMe, –Me) favor the formation of the fully aromatic this compound, while electron-withdrawing groups (e.g., –NO2, –Cl) promote the dihydro analog (±)-2-alkyl/aryl-2-ethoxy-1,2-dihydro-4H-benzo[d][1,3]oxazin-4-one (Table 1) .
Table 1: Substituent Effects on Product Formation
The dihydro analogs exhibit reduced aromatic stabilization, making them less stable but more reactive in downstream functionalization .
Benzo[e][1,3]oxazin-4-one Isomers
The positional isomer 4H-benzo[e][1,3]oxazin-4-one differs in the orientation of the oxygen and nitrogen atoms within the oxazinone ring. This structural variation impacts synthesis and stability:
- Synthesis: Benzo[e] analogs are synthesized via carbonylation–cyclization domino reactions using Mo(CO)6, which avoids nitro group reduction under mild conditions .
- Applications: Derivatives like 2-amino-6-(hydroxymethyl)-4H-benzo[e][1,3]oxazin-4-one (84% yield) are valuable intermediates for functionalized heterocycles .
Quinazolin-4(3H)-ones and Other Fused Heterocycles
This compound serves as a precursor for quinazolinones, which are nitrogen-rich heterocycles with anticancer and kinase-inhibitory properties. For example:
Protease Inhibition
Anticancer Mechanisms
Substituents at C-2 (e.g., aryl groups) significantly enhance antiproliferative activity. For instance:
Biological Activity
4H-Benzo[d][1,3]oxazin-4-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its synthesis, biological activity, and potential therapeutic applications, supported by data tables and relevant case studies.
This compound belongs to a class of compounds known for their varied pharmacological properties, including anticancer, antibacterial, and enzyme inhibitory activities. Understanding the biological mechanisms and potential applications of this compound is crucial for its development as a therapeutic agent.
2. Synthesis of this compound
The synthesis of this compound typically involves the reaction of anthranilic acid with ortho esters under acidic conditions. Recent studies have explored various synthetic pathways, including microwave-assisted methods that enhance yield and reduce reaction time.
Table 1: Synthesis Conditions for this compound
| Method | Conditions | Yield (%) | Reference |
|---|---|---|---|
| Thermal Reaction | Anthranilic acid + ortho ester | 81-90 | |
| Microwave-Assisted | Anthranilic acid + ortho ester | 82 | |
| Pd-Catalyzed Carbonylation | CO-free synthesis | Not specified |
3.1 Anticancer Activity
Research indicates that derivatives of this compound exhibit significant anticancer properties. For instance, the compound 2-phenyl-4H-benzo[d][1,3]oxazin-4-one demonstrated an IC50 value of 65.43 ± 2.7 μg/mL against A549 human lung cancer cells, indicating moderate efficacy compared to established chemotherapeutics like Doxorubicin .
Table 2: Anticancer Activity of Selected Compounds
| Compound | Cell Line | IC50 (μg/mL) | Mechanism | Reference |
|---|---|---|---|---|
| 2-Phenyl-4H-benzo[d][1,3]oxazin-4-one | A549 (Lung) | 65.43 ± 2.7 | Methionyl-tRNA synthetase inhibition | |
| Other derivatives | Various | Varies | Varies |
3.2 Antibacterial Activity
Recent studies have also highlighted the antibacterial properties of certain derivatives of this compound. For example, newly synthesized compounds were tested against Staphylococcus aureus and Klebsiella pneumonia, showing varying degrees of effectiveness compared to standard antibiotics like ciprofloxacin .
Table 3: Antibacterial Activity Against Selected Bacteria
| Compound | Bacteria | Concentration (mg/mL) | Activity Level | Reference |
|---|---|---|---|---|
| M5 (derivative) | Staphylococcus aureus | 5, 10, 15 | Good | |
| M6 (derivative) | Klebsiella pneumonia | 5, 10, 15 | Moderate |
4. Mechanistic Insights
The biological activity of this compound is largely attributed to its ability to inhibit key enzymes involved in cellular processes. For instance, it has been shown to inhibit serine proteases that play critical roles in cancer progression and other diseases . Molecular docking studies reveal that these compounds can effectively bind to active sites on target proteins.
5. Case Studies
Several case studies have documented the therapeutic potential of this compound derivatives:
- Case Study A : A study on the compound's effect on A549 cells demonstrated significant apoptosis induction through caspase activation pathways.
- Case Study B : Research involving animal models showed that certain derivatives reduced tumor size significantly when administered in conjunction with standard chemotherapy.
6. Conclusion
The biological activity of this compound and its derivatives presents promising avenues for therapeutic development in cancer and bacterial infections. Ongoing research into their mechanisms of action and optimization of their chemical structures is essential for enhancing their efficacy and safety profiles.
Q & A
Q. What computational tools aid in structure-activity relationship (SAR) studies of this compound-based antimicrobial agents?
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
